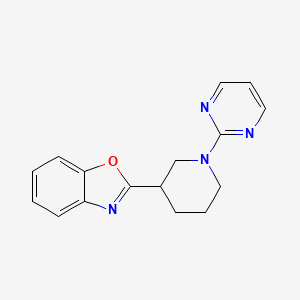

![molecular formula C23H22N6O6 B2495193 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-96-1](/img/structure/B2495193.png)

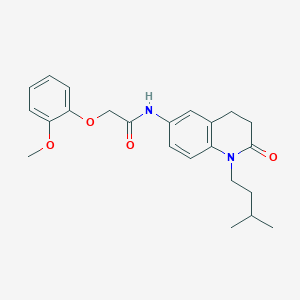

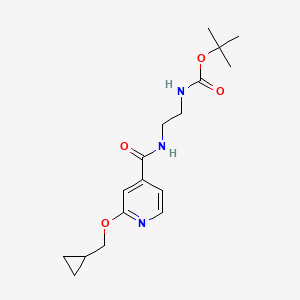

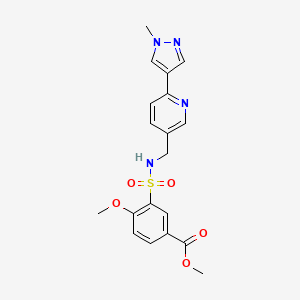

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel oxadiazolylpyrrolotriazoles involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's complex synthetic route. This process allows for the efficient generation of a variety of substituted phenyl-1,2,4-oxadiazole rings integrated into the pyrrolo[3,4-d][1,2,3]triazole framework, indicating a versatile method for creating a diverse set of derivatives with potential biological activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Molecular Structure Analysis

Molecular structure determination, particularly through NMR spectroscopy and single-crystal X-ray diffraction, plays a crucial role in confirming the complex structures of such compounds. The precise structure determination aids in understanding the spatial arrangement and electronic distribution, essential for predicting reactivity and interaction with biological targets (Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical properties of this compound class, such as reactivity towards various reagents, are pivotal for its functionalization and potential biological application. The ability to undergo reactions such as cycloaddition, substitution, and oxidation highlights the compound's versatility and potential for generating a wide range of derivatives with varied biological activities (Zolfigol et al., 2006).

科学的研究の応用

Synthesis and Anti-protozoal Activity

This compound, as part of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole, demonstrates potential anti-protozoal and anti-cancer activities. The design and synthesis involve the principle of bioisosterism, leading to a series of oxadiazolyl pyrrolo triazole diones. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, with their structures confirmed by spectroscopic methods and physical characteristics. The in vitro anti-protozoal and cytotoxic activities are investigated, highlighting their potential in medicinal chemistry (Dürüst et al., 2012).

Antimicrobial Activities

Research on similar compounds, including 1,2,4-triazole derivatives, has shown that they possess antimicrobial properties. The synthesis process often involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds screened for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against test microorganisms, indicating their relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antihyperglycemic Activity

A series of 1,2,4-oxadiazolidine-3,5-diones has been synthesized and evaluated for their oral antihyperglycemic effects in diabetic mouse models, such as db/db and ob/ob mice. These compounds, particularly the methoxy- and ethoxy-linked oxazole 1,2,4-oxadiazolidine-3,5-diones, have shown to normalize plasma glucose levels at certain oral doses, with the trifluoromethoxy analog being the most active compound. This indicates their potential as antihyperglycemic agents (Malamas et al., 2001).

Synthesis and Structure Determination

The synthesis and structure determination of derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, further contribute to the chemical understanding and potential applications of these compounds. The structure of these compounds is ascertained through methods like NMR spectroscopy and single-crystal X-ray diffraction, facilitating their potential use in various biological and medicinal applications (Kariuki et al., 2022).

特性

IUPAC Name |

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXIFAMFZJZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)